Graphenone

説明

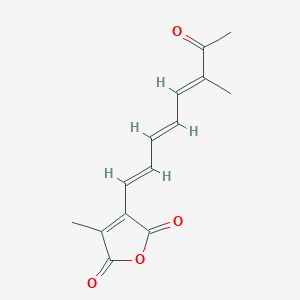

Graphenone is a naturally occurring organic compound classified within the alkyl(methyl)maleic anhydride family. It is biosynthetically derived from lichen mycobionts, such as Graphis handelii, and shares structural similarities with other anhydrides like chaetomellic anhydrides and graphislactones . This compound’s synthesis often involves atom transfer radical cyclization (ATRC) of chlorinated precursors, such as 2,2-dichloropalmitic acid, to form its pyrrolidin-2-one intermediate .

特性

CAS番号 |

158204-25-2 |

|---|---|

分子式 |

C14H14O4 |

分子量 |

246.26 g/mol |

IUPAC名 |

3-methyl-4-[(1E,3E,5E)-6-methyl-7-oxoocta-1,3,5-trienyl]furan-2,5-dione |

InChI |

InChI=1S/C14H14O4/c1-9(11(3)15)7-5-4-6-8-12-10(2)13(16)18-14(12)17/h4-8H,1-3H3/b5-4+,8-6+,9-7+ |

InChIキー |

DPZNQXPHRMGJIG-WUJFNTSISA-N |

SMILES |

CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |

異性体SMILES |

CC1=C(C(=O)OC1=O)/C=C/C=C/C=C(\C)/C(=O)C |

正規SMILES |

CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |

同義語 |

3-methyl-4-(6'-methyl-7'-oxo-1',3',5'-octatrienyl)-2,5-furandione graphenone |

製品の起源 |

United States |

類似化合物との比較

Chaetomellic Anhydride A

- Synthesis: Chaetomellic Anhydride A is synthesized via ATRC from 2,2-dichloropalmitic acid, similar to Graphenone. However, its pathway involves a distinct rearrangement mechanism that avoids diketone formation .

- Structure: Unlike this compound, Chaetomellic Anhydride A lacks the diketone moiety, featuring a single anhydride ring fused to a methyl-substituted hydrocarbon chain.

- Applications : Both compounds exhibit bioactivity, but Chaetomellic Anhydride A is more extensively studied for its role as a farnesyltransferase inhibitor in cancer therapy .

Graphislactones E and F

- Biosynthesis: Graphislactones are 6H-dibenzo[b,d]pyran-6-one derivatives produced by Graphis prunicola mycobionts. Their carbon skeleton is traced using isotopic labeling (e.g., [¹³C]-acetate), a method also applicable to this compound .

- Structural Divergence: Graphislactones feature a lactone ring fused to an aromatic system, whereas this compound’s structure is dominated by anhydride and diketone groups.

- Bioactivity: Graphislactones show antimicrobial properties, while this compound’s biological roles remain understudied .

2,3-Didehydrotelfairic Anhydride

- Synthetic Route: This compound shares a synthetic lineage with this compound, utilizing chlorinated intermediates. However, its formation involves dehydration rather than radical cyclization .

- Functional Groups: It contains conjugated double bonds but lacks the diketone functionality present in this compound.

Comparative Data Table

Functional and Application-Based Comparison

Reactivity

Biomedical Potential

- Graphislactones : Demonstrated antimicrobial efficacy, highlighting the therapeutic promise of mycobiont-derived compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。